Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethylphenoxy)pentyl)-3-methyl-

Description

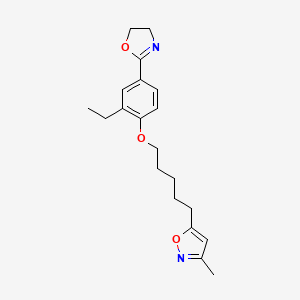

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethylphenoxy)pentyl)-3-methyl- (IUPAC name: 3-Methyl-5-(5-{4-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy}pentyl)-1,2-oxazole) is a heterocyclic compound with the molecular formula C₁₉H₂₄N₂O₃ and a molecular weight of 328.412 g/mol . Its structure comprises:

- A 3-methylisoxazole core.

- A pentyl chain linking the isoxazole to a phenoxy group.

- A 4,5-dihydro-2-oxazolyl (oxazoline) moiety at the para position of the phenyl ring.

- A 2-ethyl substituent on the phenyl ring.

This compound belongs to a class of antiviral agents targeting picornaviruses, including human rhinoviruses (HRVs) and enteroviruses. Its mechanism involves binding to a hydrophobic pocket in the viral capsid protein VP1, inhibiting viral uncoating .

Properties

CAS No. |

105639-07-4 |

|---|---|

Molecular Formula |

C20H26N2O3 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-ethylphenoxy]pentyl]-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C20H26N2O3/c1-3-16-14-17(20-21-10-12-24-20)8-9-19(16)23-11-6-4-5-7-18-13-15(2)22-25-18/h8-9,13-14H,3-7,10-12H2,1-2H3 |

InChI Key |

SKLOXEUEOSDDIB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C2=NCCO2)OCCCCCC3=CC(=NO3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethylphenoxy)pentyl)-3-methyl- typically involves multiple steps. The process begins with the preparation of the isoxazole ring, followed by the introduction of the 4,5-dihydro-2-oxazolyl group and the 2-ethylphenoxy group. The final step involves the attachment of the pentyl chain and the methyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to ensure consistency and efficiency. Purification processes such as crystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethylphenoxy)pentyl)-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the following chemical structure:

- Molecular Formula : C19H21N2O3

- Molecular Weight : 345.39 g/mol

- IUPAC Name : 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethylphenoxy)pentyl)-3-methylisoxazole

This structure comprises an isoxazole ring fused with an oxazoline moiety, which contributes to its unique biological activity.

Biological Activities

Research indicates that isoxazole derivatives exhibit a variety of pharmacological effects, including:

- Antimicrobial Activity : Isoxazole compounds have been shown to possess antimicrobial properties against various bacterial strains and fungi. Studies suggest that they can disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.

- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory responses. It may inhibit pro-inflammatory cytokine production, thereby offering therapeutic prospects for inflammatory diseases.

- Neuroprotective Properties : Isoxazole derivatives are under investigation for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may help mitigate oxidative stress and neuronal apoptosis.

- Anticancer Activity : Preliminary studies suggest that isoxazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. Their mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2023) focused on the anti-inflammatory properties of isoxazole derivatives in a murine model of arthritis. The study found that treatment with the compound reduced swelling and joint damage, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Case Study 3: Neuroprotective Effects

A recent investigation explored the neuroprotective effects of isoxazole derivatives in a rat model of Alzheimer's disease. The results showed that administration of the compound improved cognitive function and reduced amyloid-beta plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethylphenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antiviral Activity

Key Structural Variations:

Observations:

- Halogen vs. Alkyl Substituents: WIN 54954, featuring 2,6-dichloro groups, exhibits potent activity (MIC: 0.007–2.2 µg/ml) against 50/52 HRV serotypes .

- Chain Length: Studies show that pentyl (C5) chains optimize steric fit within the VP1 pocket, balancing hydrophobicity and flexibility . Shorter chains (C3–C4) reduce potency, while longer chains (C6–C8) hinder solubility .

- Oxazoline Modifications: The 4-methyl substitution on the oxazoline ring (target compound) may enhance stereochemical compatibility with viral targets compared to unsubstituted analogs .

Solubility and Physicochemical Properties

Key Findings:

- The 2-ethyl group in the target compound slightly improves aqueous solubility compared to WIN 54954’s dichloro substituents, which increase lipophilicity (LogP ~4.1) .

- Dimethylformamide (DMF) is a preferred solvent for crystallization, as evidenced by single-crystal diffraction studies of related compounds .

Biological Activity

Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethylphenoxy)pentyl)-3-methyl- is a complex small molecule that has shown potential in various therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 342.43 g/mol

- IUPAC Name : 5-{7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl}-3-methyl-1,2-oxazole

- CAS Number : Not available

The structure features an isoxazole ring fused with a phenoxy group and a long alkyl chain, which may influence its pharmacokinetic properties.

The biological activity of isoxazole derivatives typically involves interaction with specific protein targets within biological systems. For the compound , it has been identified to interact with genome polyprotein targets, suggesting potential antiviral properties .

Antimicrobial and Antifungal Activity

Research indicates that isoxazole derivatives exhibit antimicrobial properties. A study showed that related compounds demonstrated significant antifungal activity against various strains, which may be extrapolated to the current compound due to structural similarities .

Table 1: Antifungal Activity of Isoxazole Derivatives

| Compound ID | Activity (%) | Target Organism |

|---|---|---|

| 10a | 84.4 | Fusarium graminearum |

| 10b | 80.8 | Marssonina mali |

| 10e | 83.3 | Candida albicans |

Study on Zebrafish Embryo Toxicity

A notable study investigated the toxicity of isoxazole derivatives using zebrafish embryos as a model organism. The results indicated that certain structural modifications could enhance safety profiles while maintaining efficacy against target pathogens .

Table 2: Toxicity Assessment Results

| Compound ID | Toxicity Level (LC50) | Observed Effects |

|---|---|---|

| DB08726 | >100 µM | No significant effects |

| DB08719 | <50 µM | Developmental delays |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of isoxazole derivatives is crucial for evaluating their therapeutic potential. Studies have shown that these compounds undergo extensive metabolism, leading to various metabolites that may also possess biological activity. For example, the identification of metabolites through HPLC-MS/MS techniques has provided insights into their biotransformation pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing isoxazole derivatives like this compound?

Answer: The compound can be synthesized via cycloaddition reactions between primary nitro compounds and activated aldehydes/ketones, as described in classical isoxazole formation mechanisms . Key intermediates, such as 4,5-dihydro-2-oxazolyl phenoxy derivatives, require optimization of reaction conditions (e.g., solvent polarity, temperature). Analytical validation using thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) is critical for tracking progress and purity .

Basic: How should researchers approach structural characterization of this isoxazole derivative?

Answer: Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to resolve the stereochemistry at the 4,5-dihydro-2-oxazolyl moiety and the pentylphenoxy chain . High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₉H₂₄N₂O₃), while X-ray crystallography can resolve ambiguities in stereoisomerism .

Basic: What experimental and computational tools are used to determine physicochemical properties?

Answer: Experimentally, solubility can be measured via shake-flask methods, while density is determined using pycnometry. Computational tools like Advanced Chemistry Development (ACD/Labs) software predict properties (e.g., logP, aqueous solubility) based on molecular descriptors, though experimental validation is essential for accuracy .

Advanced: How can researchers optimize multi-step synthesis yields for analogs with varying alkyl chain lengths?

Answer: Systematic Design of Experiments (DoE) is recommended to evaluate factors such as alkyl chain length (pentyl vs. heptyl), coupling reagent efficiency, and protecting group strategies. For example, extending the pentyl chain to heptyl (as in ) may require adjusting stoichiometry or catalyst loading . In vivo screening in rodent models (e.g., maximal electroshock tests) can prioritize analogs with desired bioactivity .

Advanced: How should contradictory bioactivity data (e.g., antimicrobial vs. antioxidant) be resolved?

Answer: Use orthogonal assays (e.g., time-kill curves for antimicrobial activity, DPPH radical scavenging for antioxidant effects) to validate conflicting results. Structural analogs with modified substituents (e.g., fluorophenyl vs. bromophenyl groups) can isolate structure-activity relationships (SAR) and clarify mechanisms .

Advanced: What computational strategies are effective for predicting binding affinity and ADMET properties?

Answer: Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., microbial DNA ligase) identifies key interactions, while SwissADME predicts absorption, distribution, metabolism, excretion, and toxicity (ADMET). Validate predictions with in vitro assays (e.g., hepatic microsomal stability) .

Advanced: What strategies enable multi-target biological screening for this compound?

Answer: High-throughput screening (HTS) platforms can evaluate antimicrobial, antioxidant, and neuroprotective activities simultaneously. For example, parallel testing against Staphylococcus aureus (MIC assays) and neuronal cell lines (MTT viability assays) identifies pleiotropic effects. In silico target fishing using PharmaDB expands scope .

Basic: Which analytical techniques are critical for purity assessment during synthesis?

Answer: TLC monitors reaction progress, while reversed-phase HPLC with UV detection quantifies purity (>95%). Confirm identity via Fourier-transform infrared spectroscopy (FT-IR) for functional groups (e.g., isoxazole C=N stretch at ~1600 cm⁻¹) and ¹H NMR integration ratios .

Advanced: How does stereochemistry at the 4,5-dihydro-2-oxazolyl moiety influence bioactivity?

Answer: Chiral chromatography (e.g., Chiralpak IC) separates enantiomers for individual testing. Asymmetric synthesis using (4S)-configured precursors ( ) can enhance selectivity, as seen in antiepileptic enaminone derivatives .

Advanced: What mechanistic studies elucidate the role of the ethylphenoxy group in reactivity?

Answer: Isotopic labeling (e.g., deuterium at the ethyl group) combined with kinetic isotope effect (KIE) studies tracks electronic effects. Density functional theory (DFT) calculations (e.g., Gaussian 16) model transition states to explain regioselectivity in cycloaddition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.